2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide is a heterocyclic compound featuring two distinct pharmacophores: a 3,5-dimethyl-1,2-oxazole moiety and a 6-fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one group, linked via an acetamide bridge. The 1,2-oxazole ring is a five-membered heterocycle with nitrogen and oxygen atoms, while the benzotriazinone core is a fused bicyclic system containing three nitrogen atoms and a ketone group. Structural elucidation of such compounds typically employs techniques like X-ray crystallography (via programs such as SHELX ) and spectroscopic methods (IR, ¹H NMR, mass spectrometry) .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-9-12(10(2)25-20-9)8-15(23)18-5-6-22-16(24)13-7-11(17)3-4-14(13)19-21-22/h3-4,7H,5-6,8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDMXVPWCGEAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro-Substituted Benzotriazinone Moiety: This step may involve nucleophilic substitution reactions using fluoro-substituted benzotriazinone derivatives.
Coupling with Acetamide Group: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (ID: 438225-31-1)
- Key Differences: Core Heterocycle: Replaces the benzotriazinone with a tetrahydrobenzothiophene (sulfur-containing ring). Linkage: Uses a carboxamide (-CONH-) instead of an acetamide (-CH₂CONH-). Substituents: Includes a tert-butyl group and cyano substituent, enhancing lipophilicity and electronic effects.
- Implications : The sulfur atom in benzothiophene may alter π-π stacking interactions, while the carboxamide group offers stronger hydrogen-bonding capacity compared to the acetamide in the target compound.
Ethyl 3-benzyloxy-alpha-cyanocinnamate (ID: 116592-70-2)
- Key Differences: Heterocycle Absence: Lacks fused nitrogen-rich rings, instead featuring a cinnamate ester with a benzyloxy group.
- Implications: Reduced hydrogen-bonding capacity compared to the target compound’s benzotriazinone and acetamide groups.
Hydrogen-Bonding and Crystallographic Behavior
- Target Compound: The benzotriazinone’s ketone and triazine nitrogens, along with the acetamide NH, enable diverse hydrogen-bonding motifs, influencing crystal packing and solubility. Graph set analysis (as per Etter’s rules) could map these interactions .
Data Tables
Table 1. Structural and Functional Comparison
*Estimated based on structural formula.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.39 g/mol. The structure features a dimethyl oxazole ring and a benzotriazine moiety, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting moderate to strong antibacterial activity.
Anticancer Properties
In cellular assays, the compound showed cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory activity in models of acute inflammation. In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in swelling (up to 50%) when administered at doses of 10 mg/kg. This effect is likely mediated by the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method and broth microdilution.
- Results : Zones of inhibition ranged from 15 mm to 25 mm; MIC values confirmed susceptibility.
-
Cytotoxicity Assessment :
- Objective : To assess the anticancer potential on MCF-7 and A549 cell lines.
- Method : MTT assay for cell viability.
- Results : Significant reduction in cell viability observed at concentrations above 10 µM.
-
Anti-inflammatory Analysis :
- Objective : To investigate anti-inflammatory properties in a rat model.
- Method : Measurement of paw edema post-carrageenan injection.
- Results : Notable reduction in edema at 10 mg/kg dosage compared to control.
Data Tables
| Biological Activity | Test Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC: 16 µg/mL |
| Antimicrobial | Escherichia coli | Broth microdilution | MIC: 32 µg/mL |
| Cytotoxicity | MCF-7 | MTT assay | IC50: 15 µM |
| Cytotoxicity | A549 | MTT assay | IC50: 20 µM |
| Anti-inflammatory | Rat model | Paw edema measurement | Reduction: 50% |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including coupling of the oxazole and benzotriazine moieties. Key steps include:
- Amide bond formation : Use chloroacetylated intermediates (e.g., 2-chloroacetamide derivatives) with amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Optimize oxazole ring formation via [3+2] cycloaddition or condensation reactions with nitriles.
- Purification : Monitor reaction progress via TLC and use column chromatography for isolation. Yield optimization requires precise stoichiometry, controlled temperature (room temp. to 80°C), and inert atmospheres .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
Q. How should researchers design preliminary biological activity assays for this compound?
Start with in vitro screening:
- Target selection : Prioritize kinases or enzymes (e.g., cyclooxygenase) based on structural analogs (e.g., benzotriazinones are known protease inhibitors) .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinase inhibition).
- Toxicity profiling : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1, where benzotriazinones are active). Focus on hydrogen bonding with the oxazole’s nitrogen and hydrophobic interactions with the dimethyl groups .
- QSAR analysis : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with IC₅₀ values from existing analogs .
Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?
- Mechanistic studies : Use DFT calculations (Gaussian 09) to identify transition states for unexpected side reactions (e.g., oxazole ring opening under acidic conditions) .
- In-situ monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust reaction conditions dynamically .
Q. How can researchers elucidate the metabolic stability of this compound in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry .
- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Methodological Considerations
Q. What experimental design principles minimize variability in biological assays?
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., pH, temperature) in enzyme inhibition assays. Use software like Minitab to analyze interactions .
- Replicates : Include ≥3 technical replicates and biological triplicates to account for plate-to-plate variability .
Q. How should researchers address low solubility in pharmacokinetic studies?
- Formulation screening : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin-based carriers.
- Salt formation : Explore hydrochloride or mesylate salts to improve aqueous solubility .
Data Interpretation Challenges
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
Q. What structural modifications enhance selectivity for a target protein?
- Fragment-based design : Replace the 3,5-dimethyloxazole with a bulkier group (e.g., tert-butyl) to exploit hydrophobic pockets.
- Bioisosteres : Substitute the fluoro group in the benzotriazine with a trifluoromethyl group to modulate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
